N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains a furan ring, a pyrazole ring, and a xanthene structure. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Xanthene is a tricyclic compound that forms the core of many fluorescent dyes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan rings can be synthesized under mild synthetic conditions supported by microwave radiation . A variety of catalysts can be used for these transformations .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, pyrazole ring, and xanthene structure would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, furan compounds can undergo a variety of reactions. Some classical methods have been modified and improved, while other new methods have been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. Furan is a colorless, flammable, highly volatile liquid . The presence of the furan, pyrazole, and xanthene structures would likely influence properties such as solubility, boiling point, and reactivity.Scientific Research Applications
Synthesis of Furan-fused Heterocycles
The synthesis of furan-fused heterocycles, including compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives, represents a significant area of interest. These compounds are synthesized starting from corresponding acid derivatives, with intramolecular cyclization forming the target fused ring systems. This area of research is critical for developing novel organic compounds with potential applications in medicinal chemistry and materials science (Ergun et al., 2014).
Reactivity of Furan Compounds
The study of the reactivity of furan compounds, such as the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, is another key research application. This work involves coupling reactions and electrophilic substitution, demonstrating the versatility of furan derivatives in organic synthesis (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Anticancer Activities
A significant application area of furan-containing compounds is their evaluation for antimicrobial and anticancer activities. Compounds derived from chalcones with a furan backbone have been studied for their biological activities, showing potential as antimicrobial agents and in cancer treatment. The development of these compounds highlights the intersection of organic synthesis and pharmacological research, aiming to create more effective and selective therapeutic agents (Zaki et al., 2018).
Analytical and Spectral Studies
Furan ring-containing organic ligands have also been the subject of analytical and spectral studies, focusing on their synthesis, characterization, and chelating properties. These investigations provide foundational knowledge for the development of new materials and catalysts, expanding the functional applications of furan derivatives in chemistry (Patel, 2020).
Mechanism of Action
Furan Derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-10-11-26-14-17(13-25-26)16-9-12-28-15-16)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-9,12-15,22H,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLFDPIJDTJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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